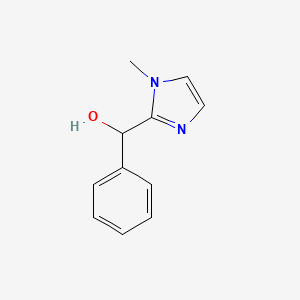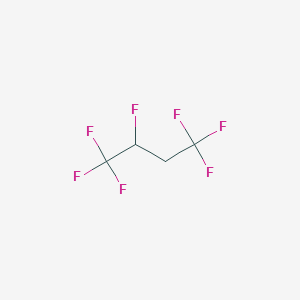
2-(ペンチロキシ)ベンズアルデヒド
概要
説明
2-(Pentyloxy)benzaldehyde is a benzaldehyde derivative . It has a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol. It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of benzaldehydes can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis
The molecular structure of 2-(Pentyloxy)benzaldehyde includes a benzene ring attached to a formyl group, making it an aromatic aldehyde . This structure grants it the stability and unique reactivity associated with aromatic compounds .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 2-(Pentyloxy)benzaldehyde were not found, benzaldehydes are generally colorless liquids at room temperature . They have a characteristic almond-like odor . They are slightly soluble in water but are more readily soluble in organic solvents .科学的研究の応用
. プロテオミクスでは、細胞内のタンパク質相互作用、修飾、および発現レベルを研究するために使用できます。
ベンゾイミダゾール誘導体の合成
この化合物は、ベンゾイミダゾール誘導体の合成に関与しており、抗がん剤としての可能性が探求されています。 このプロセスでは、オルトフェニレンジアミンとベンズアルデヒドを反応させて、高収率で効率的にベンゾイミダゾールを得ます . これらの誘導体は、肺がん(A549)、乳がん(MDA-MB-231)、前立腺がん(PC3)など、さまざまな癌細胞株に対する活性について研究されています。
抗がん活性
2-(ペンチロキシ)ベンズアルデヒドを用いて合成されたベンゾイミダゾール化合物は、癌との闘いにおける構造活性相関(SAR)について分析されます。 ベンゾイミダゾール骨格の修飾、例えばメチル基や電子供与基の付加は、抗がん活性を大幅に影響することが示されています .
害虫防除における行動研究
2-(ペンチロキシ)ベンズアルデヒドを含むベンズアルデヒド誘導体は、害虫防除研究における行動的に活性な成分として機能します。 それらは、果実バエなどの害虫の行動を理解し操作するために使用され、害虫個体数を制御するための新しいタンパク質誘引剤の開発につながる可能性があります .
作用機序
Target of Action
2-(Pentyloxy)benzaldehyde is a specialty product used in proteomics research . . Benzaldehydes, in general, have been found to target cellular antioxidation systems .
Mode of Action
Benzaldehydes have been shown to disrupt cellular antioxidation systems . This disruption can lead to destabilization of cellular redox homeostasis, inhibiting microbial growth .
Biochemical Pathways
For instance, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes . Additionally, benzaldehyde can be produced from L-phenylalanine using four enzymes: L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .
Pharmacokinetics
Benzaldehyde has been shown to enhance the absorption of drugs with lower oral bioavailability by disturbing the integrity of the lipid bilayer, thereby enhancing membrane permeability .
Result of Action
Benzaldehydes, in general, have been found to inhibit microbial growth by disrupting cellular antioxidation systems .
Action Environment
It is known that benzaldehydes, in general, can have their actions influenced by environmental factors .
Safety and Hazards
将来の方向性
The future directions for 2-(Pentyloxy)benzaldehyde could involve its use in the synthesis of other chemicals, given the reactivity of benzaldehydes . Additionally, benzaldehydes’ ability to disrupt cellular antioxidation components of fungi suggests potential applications in antifungal treatments .
生化学分析
Biochemical Properties
2-(Pentyloxy)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in redox reactions, where it can act as an electron donor or acceptor. This compound interacts with enzymes such as superoxide dismutases and glutathione reductase, disrupting cellular antioxidation systems . These interactions can lead to the destabilization of cellular redox homeostasis, making 2-(Pentyloxy)benzaldehyde a potent chemosensitizing agent in combination with conventional drugs or fungicides.
Cellular Effects
2-(Pentyloxy)benzaldehyde has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation systems, leading to oxidative stress . This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of fungal pathogens by targeting their antioxidation components, such as superoxide dismutases and glutathione reductase . This disruption can enhance the efficacy of conventional antifungal agents and reduce resistance.
Molecular Mechanism
The molecular mechanism of 2-(Pentyloxy)benzaldehyde involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins involved in cellular antioxidation. By inhibiting enzymes like superoxide dismutases and glutathione reductase, 2-(Pentyloxy)benzaldehyde disrupts the redox balance within cells . This inhibition leads to increased oxidative stress, which can result in cell damage or death. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in oxidative stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pentyloxy)benzaldehyde can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pentyloxy)benzaldehyde can maintain its stability under specific storage conditions
Dosage Effects in Animal Models
The effects of 2-(Pentyloxy)benzaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by enhancing the efficacy of conventional drugs or fungicides. At higher doses, it can lead to toxic or adverse effects . Studies have shown that the threshold effects and toxicity levels of 2-(Pentyloxy)benzaldehyde need to be carefully evaluated to determine its safe and effective dosage range in animal models.
Metabolic Pathways
2-(Pentyloxy)benzaldehyde is involved in various metabolic pathways, including the shikimate and phenylpropanoid pathways These pathways are essential for the biosynthesis of phenolic compounds, which play a crucial role in plant metabolism The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-(Pentyloxy)benzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments The localization and accumulation of 2-(Pentyloxy)benzaldehyde within specific tissues or organelles can affect its activity and function
Subcellular Localization
The subcellular localization of 2-(Pentyloxy)benzaldehyde plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications The localization of 2-(Pentyloxy)benzaldehyde within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects
特性
IUPAC Name |
2-pentoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,10H,2-3,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLIYWNHNIPFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290521 | |
| Record name | 2-(pentyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7091-14-7 | |
| Record name | 7091-14-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(pentyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)




![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)
![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)




